BRL-50481

Descripción

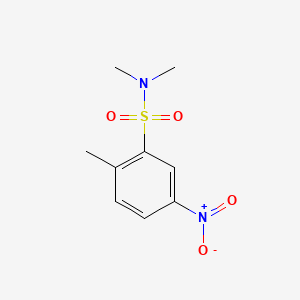

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N,2-trimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIUFCJFLGCQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195832 | |

| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433695-36-4 | |

| Record name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433695-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL-50481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-50481 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of BRL-50481

Introduction

This compound, developed by GlaxoSmithKline, is a pioneering selective inhibitor of phosphodiesterase 7 (PDE7).[1] As the first documented compound with high selectivity for this enzyme family, it serves as a critical tool for investigating the physiological and pathological roles of PDE7.[2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective PDE7 Inhibition

The primary mechanism of action of this compound is the selective, substrate-competitive inhibition of phosphodiesterase 7 (PDE7). Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

The PDE7 family is encoded by two distinct genes, giving rise to PDE7A and PDE7B isoforms, which are cAMP-specific.[3] this compound demonstrates a significant preference for the PDE7A subtype.[1] By inhibiting PDE7A, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels is the initiating event for a cascade of downstream signaling pathways that mediate the compound's diverse cellular effects.

Signaling Pathway

The elevation of intracellular cAMP concentration by this compound triggers the canonical cAMP signaling pathway. Accumulated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases and activates the catalytic subunits.[4][5] Activated PKA then phosphorylates a multitude of downstream targets, most notably the cAMP response element-binding protein (CREB).

Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.[6] One of the key target genes of the CREB pathway is Brain-Derived Neurotrophic Factor (BDNF), a critical protein involved in neuronal survival, neurogenesis, and synaptic plasticity.[6][7] The this compound-mediated activation of the cAMP-PKA-CREB-BDNF axis is central to its observed neuroprotective and cognitive-enhancing effects.[6][7][8]

Figure 1: this compound Signaling Pathway. Inhibition of PDE7 by this compound increases cAMP, activating the PKA/CREB pathway.

Quantitative Data: Selectivity and Potency

The efficacy of this compound stems from its high selectivity for PDE7 over other phosphodiesterase families. This selectivity minimizes off-target effects and makes it a precise tool for research. The key quantitative metrics for this compound are summarized below.

Table 1: Inhibitory Potency of this compound against Recombinant Human PDE Isoforms

| Target PDE | Inhibition Constant (Ki) | IC50 |

|---|---|---|

| PDE7A1 | 180 nM[2][9] | 0.15 µM[10] |

| PDE7B | - | 12.1 µM[10] |

| PDE3 | - | 490 µM[10] |

| PDE4 | - | 62 µM[10] |

Table 2: Selectivity Profile of this compound

| Comparison PDE Isoform | Selectivity Fold (vs. PDE7) |

|---|---|

| PDE1B, PDE1C, PDE2, PDE5 | >200-fold |

| PDE3 (at 1 µM cAMP) | 416-fold[2] |

| PDE4 (at 1 µM cAMP) | 38-fold[2] |

Note: Selectivity can vary based on substrate concentration used in the assay.[2]

Experimental Protocols

The mechanism of this compound has been characterized through a series of in vitro and in vivo experiments. Below are generalized methodologies for key experiments.

1. PDE Inhibition Assay (Enzymatic Assay)

-

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against specific PDE isoforms.

-

Methodology:

-

Recombinant human PDE enzymes (e.g., hrPDE7A1) are expressed and purified.

-

The enzyme is incubated with its fluorescently-labeled substrate (cAMP) in an assay buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The PDE enzyme hydrolyzes the substrate, and the product is then acted upon by a second enzyme (e.g., 5'-nucleotidase), leading to a change in fluorescence.

-

The rate of substrate hydrolysis is measured using a fluorescence plate reader.

-

Data are plotted as a function of inhibitor concentration to calculate the IC50 value. Ki values are determined from secondary plots, such as Dixon plots, confirming competitive inhibition.[9]

-

2. Western Blot Analysis for CREB Phosphorylation

-

Objective: To quantify the activation of the downstream CREB signaling pathway.

-

Methodology:

-

Target cells (e.g., primary neurons, immune cells) are cultured and treated with this compound for a specified time.

-

Cells are lysed, and total protein is extracted and quantified.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CREB (pCREB).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

The membrane is stripped and re-probed with an antibody for total CREB to normalize the data and confirm that changes are due to phosphorylation, not altered protein expression.[4][6]

-

3. Measurement of Intracellular cAMP

-

Objective: To directly measure the effect of this compound on intracellular cAMP levels.

-

Methodology:

-

Cells are incubated with this compound for various times and concentrations.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

-

Results are typically expressed as a percentage of the response to a pan-PDE inhibitor like IBMX or a direct adenylyl cyclase activator like forskolin.[10][11]

-

Figure 2: Generalized workflow for in vitro analysis of this compound's anti-inflammatory effects.

Cellular and Physiological Consequences

The inhibition of PDE7 by this compound has been shown to have significant effects in various cell types and preclinical models.

-

Immunomodulation: In human monocytes and macrophages, PDE7A1 expression can be upregulated under certain conditions.[2] While this compound alone has a modest effect on tumor necrosis factor-alpha (TNF-α) generation, it acts additively or synergistically with other cAMP-elevating agents, such as PDE4 inhibitors (e.g., rolipram), to enhance their anti-inflammatory effects.[2][10]

-

Neuroprotection: In rodent models, this compound has demonstrated neuroprotective properties. It can attenuate neurodegeneration and reverse memory deficits by restoring cAMP levels and activating the CREB/BDNF signaling pathway in the hippocampus.[7][12] These findings suggest a potential therapeutic role for PDE7 inhibitors in neurodegenerative disorders and cognitive impairment.[7][8]

-

Oncology: Studies in chronic lymphocytic leukemia (CLL) cells have shown that these cells are more sensitive to the pro-apoptotic effects of PDE7 inhibitors compared to healthy cells.[11] this compound induces apoptosis in CLL cells through a cAMP/PKA-dependent mitochondrial pathway, highlighting PDE7 as a potential therapeutic target in this malignancy.[11]

-

Bone Metabolism: this compound has been shown to increase mineralization activity in osteoblasts, indicating a potential role for PDE7 inhibition in the treatment of bone disorders like osteoporosis.[1]

This compound is a selective and potent inhibitor of PDE7A. Its mechanism of action is centered on the prevention of cAMP degradation, leading to the activation of the PKA-CREB signaling cascade. This action results in diverse cellular responses, including immunomodulation, neuroprotection, and induction of apoptosis in cancer cells. The high selectivity of this compound makes it an invaluable pharmacological tool for dissecting the complex roles of PDE7 in health and disease, and for exploring the therapeutic potential of targeting this enzyme.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iomcworld.org [iomcworld.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. smarttots.org [smarttots.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cyclic nucleotide phosphodiesterase profiling reveals increased expression of phosphodiesterase 7B in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

BRL-50481: A Selective PDE7 Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-50481, chemically identified as 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is a potent and selective small molecule inhibitor of phosphodiesterase 7 (PDE7).[1][2][3] This enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in a multitude of cellular signaling pathways. By competitively inhibiting PDE7, this compound elevates intracellular cAMP, thereby modulating downstream signaling cascades. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its application in various in vitro and in vivo experimental models. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of PDE7.[4][5] The PDE7 family of enzymes specifically hydrolyzes cAMP, and its inhibition has been shown to have therapeutic potential in a range of disorders, including those with inflammatory and neurodegenerative components.[1][6][7][8][9] this compound's selectivity for PDE7, particularly the PDE7A isoform, allows for the targeted exploration of cAMP signaling pathways in various cell types and disease models.[10]

Chemical Properties:

| Property | Value |

| IUPAC Name | N,N,2-trimethyl-5-nitrobenzenesulfonamide |

| Molecular Formula | C₉H₁₂N₂O₄S |

| Molecular Weight | 244.27 g/mol |

| CAS Number | 433695-36-4 |

| Appearance | Cream solid |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM) |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of PDE7, meaning it binds to the active site of the enzyme and prevents the hydrolysis of its natural substrate, cAMP.[1][2][3] This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[11]

The PDE7 signaling pathway is integral to various cellular processes. An overview of this pathway is depicted below:

Selectivity and Potency

This compound exhibits significant selectivity for PDE7A over other PDE isoforms. This high degree of selectivity makes it a precise tool for studying PDE7-mediated biological processes with minimal off-target effects.

| Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Selectivity vs. PDE7A | Reference |

| PDE7A | 0.15 | 180 | - | |

| PDE7B | 12.1 | - | ~80-fold | |

| PDE4 | 62 | - | ~413-fold | |

| PDE3 | 490 | - | ~3267-fold |

In Vitro and In Vivo Applications

This compound has been utilized in a variety of experimental settings to elucidate the role of PDE7 in different biological contexts.

In Vitro Studies

-

Anti-inflammatory Effects: In studies using human monocytes and lung macrophages, this compound alone had a modest effect on TNF-α production. However, it significantly potentiated the anti-inflammatory effects of the PDE4 inhibitor, rolipram.[2][3] This suggests a synergistic role for PDE4 and PDE7 inhibition in modulating inflammatory responses.

-

T-Lymphocyte Proliferation: this compound did not significantly affect the proliferation of CD8+ T-lymphocytes on its own but enhanced the inhibitory effect of rolipram.[2][3]

-

Neuroprotection: In cell culture models, PDE7 inhibition has been shown to be neuroprotective.[5]

In Vivo Studies

-

Neuroprotection and Cognitive Enhancement: In a mouse model of sevoflurane-induced neurotoxicity, co-administration of this compound attenuated learning and memory deficits and protected against neuronal apoptosis.[7][9] The mechanism was linked to the restoration of cAMP levels and activation of the cAMP/CREB signaling pathway in the hippocampus.[7][9]

-

Asthma Model: In a murine model of allergic asthma, this compound treatment suppressed key features of the disease, including eosinophilic and neutrophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Recombinant Human PDE7A1 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on recombinant human PDE7A1.

Materials:

-

Recombinant human PDE7A1 (hrPDE7A1)

-

This compound

-

[³H]cAMP

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, hrPDE7A1, and the various concentrations of this compound.

-

Initiate the reaction by adding [³H]cAMP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by boiling the plate for 1 minute followed by cooling on ice.

-

Add snake venom nucleotidase to convert the resulting [³H]5'-AMP to [³H]adenosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of anion-exchange resin to bind the unhydrolyzed [³H]cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant containing [³H]adenosine to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Intracellular cAMP Measurement (Competitive ELISA)

This protocol describes the quantification of intracellular cAMP levels in cells treated with this compound using a competitive ELISA kit.

Materials:

-

Cell culture of interest (e.g., human monocytes)

-

This compound

-

Cell lysis buffer (provided with ELISA kit)

-

cAMP ELISA kit (containing cAMP standard, anti-cAMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells using the provided lysis buffer.

-

Add the cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a capture antibody.

-

Add the anti-cAMP antibody to each well.

-

Add the HRP-conjugated secondary antibody.

-

Incubate the plate according to the kit's instructions.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and determine the cAMP concentration in the samples.

TNF-α Release Assay from Human Monocytes

This protocol details the measurement of TNF-α released from cultured human monocytes following treatment with this compound.

Materials:

-

Isolated human peripheral blood monocytes

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Isolate human monocytes from peripheral blood using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).

-

Culture the monocytes in RPMI 1640 with FBS.

-

Pre-treat the cells with different concentrations of this compound for 30 minutes.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate for 4-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

Conclusion

This compound is a highly selective and potent inhibitor of PDE7, making it an invaluable research tool for dissecting the roles of this enzyme in health and disease. Its ability to modulate cAMP signaling has demonstrated therapeutic potential in preclinical models of neurodegenerative and inflammatory disorders. The data and protocols presented in this guide are intended to support the scientific community in further exploring the applications of this compound and advancing our understanding of PDE7-mediated pathways.

References

- 1. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a Selective Inhibitor of Phosphodiesterase 7: In Vitro Studies in Human Monocytes, Lung Macrophages, and CD8+ T-Lymphocytes | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. news-medical.net [news-medical.net]

- 11. research.pasteur.fr [research.pasteur.fr]

The Discovery and Development of BRL-50481: A Selective Phosphodiesterase 7 Inhibitor

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

BRL-50481, chemically identified as [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], represents a significant milestone in pharmacology as the first documented selective inhibitor of phosphodiesterase 7 (PDE7).[1][2] Developed by GlaxoSmithKline, this compound has been instrumental in elucidating the physiological and pathological roles of the PDE7 enzyme.[2] PDE7 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation and neural signaling.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Physicochemical Properties

This compound emerged from research efforts to identify selective inhibitors for the PDE7 enzyme family, which includes two main genes, PDE7A and PDE7B.[2] Its discovery provided the scientific community with a crucial tool for studying the specific functions of PDE7, distinct from other phosphodiesterase families.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | [2] |

| Chemical Formula | C₉H₁₂N₂O₄S | [4] |

| Molecular Weight | 244.26 g/mol | [4] |

| CAS Number | 433695-36-4 | [4] |

| Solubility | Soluble to 100 mM in DMSO and Ethanol | [4] |

Mechanism of Action and Selectivity Profile

This compound functions as a competitive inhibitor of PDE7, specifically targeting the active site of the enzyme to prevent the hydrolysis of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP, thereby potentiating downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, which plays a key role in modulating cellular responses.

The utility of this compound as a research tool is defined by its selectivity for PDE7 over other PDE families. It exhibits a significantly higher affinity for PDE7A, making it a valuable agent for distinguishing the roles of different PDE isoforms.

Table 2: Inhibitory Profile of this compound against Phosphodiesterases

| Target | Inhibition Metric | Value | Reference |

| hrPDE7A1 | Kᵢ | 180 nM | [1][4] |

| PDE7A | IC₅₀ | 0.15 µM | [5] |

| PDE7B | IC₅₀ | 12.1 µM | [5] |

| PDE4 | IC₅₀ | 62 µM | [5] |

| PDE3 | IC₅₀ | 490 µM | [5] |

| Selectivity | vs. PDE1B, 1C, 2, 3, 4A4, 5 | >200-fold | [6] |

| Selectivity | vs. PDE7B | ~80-fold for PDE7A | [2] |

In Vitro Pharmacological Studies

This compound has been characterized in various human pro-inflammatory cells implicated in chronic obstructive pulmonary disease (COPD), including monocytes, lung macrophages, and CD8+ T-lymphocytes.[1] Western blotting confirmed the expression of HSPDE7A1, but not HSPDE7A2, in these cell types.[1]

Table 3: In Vitro Effects of this compound on Pro-inflammatory Cells

| Cell Type / Assay | Condition | Effect of this compound | Quantitative Data | Reference |

| Human Monocytes & Lung Macrophages | Basal | Marginal reduction in TNFα generation | ~2-11% inhibition | [1][5] |

| "Aged" Monocytes (in culture) | Upregulated HSPDE7A1 | Concentration-dependent inhibition of TNFα | - | [1] |

| LPS-stimulated Monocytes | Induced PDE7A1 | Inhibition of TNFα release | 21.7 ± 1.6% at 30 µM | [5] |

| CD8+ T-Lymphocytes | Basal | No effect on proliferation | - | [1] |

| All three cell types | Co-administered with Rolipram (PDE4i) | Enhanced inhibitory effect of Rolipram | - | [1] |

| MOLT-4 Cells | cAMP Measurement | Increased cAMP content | 19.1 ± 6.2% of IBMX response at 300 µM | [5] |

Synergistic Interactions

A key finding is that while this compound has a modest effect on its own in certain cells, it acts additively or synergistically with other cAMP-elevating agents, such as the PDE4 inhibitor rolipram.[1] This suggests a cooperative role for PDE4 and PDE7 in regulating cAMP levels in inflammatory cells.

Preclinical In Vivo Models

The effects of this compound have been explored in several animal models, highlighting its therapeutic potential beyond inflammatory diseases.

-

Neuroprotection: In a neonatal mouse model, this compound was shown to attenuate sevoflurane-induced neurodegeneration and long-term memory deficits.[7][8] The mechanism involves the restoration of cAMP levels and the activation of the cAMP/CREB signaling pathway in the hippocampus, which protects against neuron apoptosis.[7][9]

-

Epilepsy: Studies in animal models of epilepsy (PTZ and MES-induced seizures) showed that this compound, particularly in combination with the guanylate cyclase inhibitor methylene blue, could delay the onset of seizures and increase anti-convulsant activity.[10]

-

Asthma: In a murine model of ovalbumin-induced allergic asthma exacerbated by lipopolysaccharide (LPS), this compound treatment suppressed key features of asthma, including eosinophilic and neutrophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[11]

Experimental Protocols

Protocol 1: PDE7A1 Inhibition Assay

-

Enzyme Source: Recombinant human PDE7A1 (hrPDE7A1) is expressed in baculovirus-infected Spodoptera frugiperda 9 (Sf9) cells.[1]

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and other necessary co-factors.

-

Substrate: Use ³H-labeled cAMP as the substrate.

-

Procedure: a. Incubate hrPDE7A1 enzyme with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. b. Initiate the reaction by adding ³H-cAMP substrate and incubate for a further 15-30 minutes. c. Terminate the reaction by boiling or adding a stop solution. d. Add snake venom nucleotidase to convert the resulting ³H-AMP to ³H-adenosine. e. Separate the charged substrate from the uncharged product using anion-exchange chromatography. f. Quantify the amount of ³H-adenosine using liquid scintillation counting.

-

Data Analysis: Calculate IC₅₀ values from concentration-response curves. Determine the inhibition constant (Kᵢ) and the mode of inhibition using Dixon plots.[1][4]

Protocol 2: Cellular TNFα Release Assay

-

Cell Culture: Isolate human monocytes from peripheral blood and culture them in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum.

-

Procedure: a. Plate the monocytes in 96-well plates. b. Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.[5] c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce TNFα production. d. Incubate the plates for a specified time (e.g., 4-24 hours) at 37°C in a CO₂ incubator. e. Centrifuge the plates and collect the cell-free supernatants.

-

Quantification: Measure the concentration of TNFα in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as a percentage inhibition of the LPS-induced TNFα release.

Conclusion and Future Directions

This compound is a pioneering selective inhibitor of PDE7 that has been invaluable for preclinical research. Its ability to modulate cAMP signaling has demonstrated therapeutic potential in a range of diseases, including inflammatory disorders like asthma and neurological conditions.[7][11] While this compound itself remains a research tool, the insights gained from its use have paved the way for the development of next-generation PDE7 inhibitors, with some compounds now entering clinical trials.[3] Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and isoform selectivity to fully harness the therapeutic potential of targeting the PDE7 enzyme.

References

- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BRL 50481 | Phosphodiesterases | Tocris Bioscience [tocris.com]

- 7. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. smarttots.org [smarttots.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iomcworld.org [iomcworld.org]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BRL-50481: A Deep Dive into its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-50481 is a potent and selective small molecule inhibitor of phosphodiesterase 7 (PDE7), an enzyme class that plays a crucial role in regulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1] Developed by GlaxoSmithKline, it was the first compound identified to be selective for the PDE7 family.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N,N,2-trimethyl-5-nitrobenzenesulfonamide, possesses a well-defined structure that dictates its biological activity.[2] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N,2-trimethyl-5-nitrobenzenesulfonamide | [2] |

| Synonyms | 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene | |

| CAS Number | 433695-36-4 | |

| Molecular Formula | C₉H₁₂N₂O₄S | [3] |

| Molecular Weight | 244.27 g/mol | [3] |

| SMILES String | Cc1ccc(cc1S(=O)(=O)N(C)C)--INVALID-LINK--[O-] | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | ≥98% | |

| Storage | Store at -20°C |

Mechanism of Action: Selective PDE7 Inhibition

This compound exerts its biological effects through the selective inhibition of phosphodiesterase 7 (PDE7). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, thereby regulating a wide range of cellular processes. PDE7 specifically hydrolyzes cAMP, a key second messenger involved in signal transduction pathways of numerous hormones and neurotransmitters.

By inhibiting PDE7, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). The activation of the cAMP/PKA signaling pathway can modulate various cellular functions, including inflammation, immune responses, and neuronal processes.[4]

Figure 1: Signaling pathway of this compound action.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE Isoforms

| PDE Isoform | IC₅₀ (µM) |

| PDE7A | 0.15 |

| PDE7B | 12.1 |

| PDE4 | 62 |

| PDE3 | 490 |

Table 2: Binding Affinity (Kᵢ) of this compound

| Target | Kᵢ (nM) | Assay Conditions |

| hrPDE7A1 | 180 | Competitive inhibition, baculovirus-expressed |

This compound demonstrates a significant selectivity for PDE7A over other PDE isoforms, with approximately 80-fold greater preference for PDE7A compared to PDE7B.[2]

Key Experimental Protocols

PDE7A1 Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of human recombinant PDE7A1 (hrPDE7A1).

Methodology:

-

Enzyme Source: hrPDE7A1 is expressed in a baculovirus-infected Spodoptera frugiperda 9 (Sf9) cell system.[1]

-

Assay Principle: The assay measures the conversion of a radiolabeled cAMP substrate to AMP.

-

Procedure:

-

The reaction is initiated by adding the enzyme to a mixture containing the assay buffer (e.g., Tris-HCl, MgCl₂), radiolabeled cAMP, and varying concentrations of this compound.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated, and the product (radiolabeled AMP) is separated from the unreacted substrate using methods like anion-exchange chromatography.

-

The amount of product formed is quantified by scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation for competitive inhibition.[1]

Figure 2: Workflow for the PDE7A1 enzyme inhibition assay.

Measurement of cAMP Levels in MOLT-4 Cells

This cell-based assay determines the effect of this compound on intracellular cAMP levels in a human T-cell line.

Methodology:

-

Cell Line: MOLT-4, a human acute lymphoblastic leukemia T-cell line.

-

Procedure:

-

MOLT-4 cells are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Intracellular cAMP levels are then stimulated using an adenylate cyclase activator, such as forskolin.

-

The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis: The change in cAMP levels in response to this compound treatment is calculated and compared to control cells.

TNF-α Release Assay in Human Monocytes

This assay assesses the anti-inflammatory potential of this compound by measuring its effect on the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from primary human monocytes.

Methodology:

-

Cell Source: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Isolated monocytes are cultured and may be "aged" in culture medium to upregulate PDE7A1 expression.[1]

-

Cells are pre-incubated with different concentrations of this compound.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

The cell culture supernatant is collected after a specific incubation period.

-

The concentration of TNF-α in the supernatant is quantified using an ELISA.[5][6]

-

-

Data Analysis: The inhibitory effect of this compound on LPS-induced TNF-α release is determined by comparing the TNF-α levels in treated versus untreated cells.

In Vivo Studies and Potential Therapeutic Applications

Preclinical studies in animal models have explored the therapeutic potential of this compound. In a mouse model, co-administration of this compound was found to significantly attenuate sevoflurane-induced neurodegeneration and long-term memory deficits.[4] The neuroprotective effects are attributed to the restoration of cAMP levels and activation of the cAMP/CREB signaling pathway in the hippocampus.[4] These findings suggest a potential role for PDE7 inhibitors like this compound in mitigating neurotoxic insults.

Furthermore, initial research suggested a role for PDE7 inhibitors in the treatment of osteoporosis due to the observation that this compound increases mineralization activity in osteoblasts.[2]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound in preclinical species are not extensively published in the public domain. However, general principles of oral and intravenous administration in rats can be considered for designing pharmacokinetic studies.[2][7][8][9] Such studies would typically involve administering a single dose of this compound and collecting serial blood samples to determine plasma concentration over time. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t₁/₂), and bioavailability would be calculated.[2][10]

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PDE7. Its selectivity for PDE7A allows for the specific interrogation of this enzyme's function in various cellular and in vivo models. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at exploring the full therapeutic potential of PDE7 inhibition. Further research is warranted to fully elucidate the pharmacokinetic profile and metabolic fate of this compound to support its potential translation into clinical applications.

References

- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]

- 7. [PDF] Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone. | Semantic Scholar [semanticscholar.org]

- 8. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: BRL-50481 (CAS Number: 433695-36-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRL-50481, with the chemical name 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is a pioneering small molecule inhibitor renowned for its high selectivity for phosphodiesterase 7 (PDE7), particularly the PDE7A isoform. This technical guide provides a comprehensive overview of this compound, consolidating its pharmacological properties, mechanism of action, and key experimental data into a structured format. Detailed experimental protocols for foundational assays are provided to support further research and development. Visual diagrams of its signaling pathway, experimental workflows, and inhibitory logic are included for enhanced comprehension.

Core Properties and Mechanism of Action

This compound is a potent, selective, and competitive inhibitor of phosphodiesterase 7 (PDE7).[1] Its primary mechanism of action is the inhibition of PDE7A, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE7A, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated intracellular cAMP levels subsequently activate downstream signaling cascades, most notably the cAMP-response element binding protein (CREB) pathway.[4] This modulation of cAMP signaling underlies its observed anti-inflammatory and neuroprotective effects.[5][6]

Signaling Pathway

The inhibitory action of this compound on PDE7A initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathway affected by this compound.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against Phosphodiesterase Isoforms

| PDE Isoform | IC50 (µM) | Ki (nM) | Selectivity vs. PDE7A | Reference(s) |

| PDE7A | 0.15 | 180 | - | [7][8] |

| PDE7B | 12.1 | - | ~80-fold | [7] |

| PDE3 | 490 | - | >3000-fold | [7] |

| PDE4 | 62 | - | ~413-fold | [7] |

| PDE1B, 1C, 2, 5 | >100 | - | >667-fold | [9] |

Table 2: Functional Effects of this compound in Cellular Assays

| Cell Type | Assay | Effect | Concentration | Reference(s) |

| Human Monocytes | TNF-α Release (LPS-induced) | Negligible inhibition (~2-10%) | Up to 300 µM | [7] |

| "Aged" Human Monocytes | TNF-α Release (LPS-induced) | Concentration-dependent inhibition (21.7% at 30 µM) | 30 µM | [2][7] |

| MOLT-4 T-lymphocytes | cAMP Accumulation | Increased cAMP (19.1% of IBMX response) | 300 µM | [7] |

| CD8+ T-lymphocytes | Proliferation | No effect | Not specified | [2] |

| Human Monocytes | Potentiation of Rolipram (PDE4i) | Enhanced inhibition of TNF-α release | Not specified | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments involving this compound, based on published literature.

PDE7A Enzyme Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified PDE7A.

Objective: To quantify the concentration-dependent inhibition of PDE7A by this compound.

Materials:

-

Purified recombinant human PDE7A1 (hrPDE7A1)

-

This compound

-

[³H]-cAMP (as substrate)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

In a 96-well microplate, add 25 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the appropriate wells.

-

Add 50 µL of [³H]-cAMP diluted in Assay Buffer to all wells to a final concentration of 50 nM.

-

Initiate the reaction by adding 25 µL of hrPDE7A1 diluted in Assay Buffer.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by boiling the plate for 1 minute, followed by cooling on ice.

-

Add snake venom nucleotidase to each well and incubate for 10 minutes at 30°C to convert the [³H]-5'-AMP to [³H]-adenosine.

-

Add a slurry of anion-exchange resin to each well to bind the unhydrolyzed [³H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

TNF-α Release Assay in Human Monocytes

This protocol describes the measurement of TNF-α secretion from human monocytes following stimulation with lipopolysaccharide (LPS) and treatment with this compound.

Objective: To assess the effect of this compound on LPS-induced TNF-α production in primary human monocytes.

Materials:

-

Isolated human peripheral blood monocytes

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Isolate human peripheral blood monocytes from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by adherence purification or magnetic cell sorting.

-

Seed the monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI 1640 medium.

-

For experiments with "aged" monocytes, culture the cells for a specified period (e.g., 24 hours) before treatment.[2]

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL.

-

Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate and collect the cell-free supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the TNF-α concentration based on a standard curve.

Intracellular cAMP Accumulation Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound.

Objective: To determine the effect of this compound on intracellular cAMP concentrations.

Materials:

-

MOLT-4 human T-lymphocytes (or other suitable cell line)

-

Cell culture medium

-

This compound

-

IBMX (a non-selective PDE inhibitor, used as a positive control)

-

cAMP ELISA kit or other cAMP detection assay (e.g., HTRF)

-

96-well plates

Procedure:

-

Culture MOLT-4 cells to the desired density.

-

Harvest and resuspend the cells in stimulation buffer.

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound, vehicle (DMSO), or a saturating concentration of IBMX (e.g., 100 µM) for 30 minutes at 37°C.[7]

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Measure the intracellular cAMP levels using the cAMP ELISA kit.

-

Express the results as a percentage of the maximal response achieved with IBMX.[7]

Visualizations of Experimental and Logical Frameworks

General Experimental Workflow for In Vitro Testing

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

Logical Relationship of this compound's Selective Inhibition

This diagram illustrates the selective nature of this compound's inhibitory action on the PDE7 isoform compared to other PDE families.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PDE7 in various physiological and pathological processes. Its high selectivity makes it a suitable candidate for studies on the therapeutic potential of PDE7 inhibition in inflammatory and neurological disorders. The data and protocols presented in this guide are intended to facilitate further research into the applications of this compound and the development of next-generation PDE7 inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS 433695-36-4 | PDE7 inhibitor [stressmarq.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

The Role of BRL-50481 in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-50481 is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound effectively prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP levels subsequently activates downstream signaling cascades, most notably the cAMP-responsive element binding protein (CREB) pathway. This guide provides an in-depth analysis of the mechanism of action of this compound, its effects on cAMP signaling, and its therapeutic potential, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes, including synaptic plasticity, inflammation, and cell proliferation. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. The PDE superfamily consists of 11 families, each with distinct substrate specificities, tissue distribution, and regulatory properties.

This compound, with the chemical name 3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene, is a small molecule inhibitor that exhibits high selectivity for the PDE7 family. PDE7 is highly expressed in the brain, particularly in the hippocampus, as well as in various immune cells. By selectively inhibiting PDE7, this compound offers a targeted approach to modulate cAMP signaling in specific cellular contexts.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the catalytic activity of PDE7. This inhibition leads to a localized increase in cAMP concentration, which in turn activates protein kinase A (PKA). Activated PKA then phosphorylates a multitude of downstream targets, including the transcription factor CREB. Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is pivotal in neuronal function and inflammatory responses.

Signaling Pathway Diagram

Figure 1: this compound inhibits PDE7, increasing cAMP levels and activating the PKA/CREB pathway.

Quantitative Data on this compound Activity

The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound against PDE Isoforms

| PDE Isoform | Ki (nM) | IC50 (µM) | Selectivity vs. PDE7A (IC50-fold) |

| PDE7A | 180[1][2][3] | 0.15[4][5][6][7] | 1 |

| PDE7B | - | 12.1[4][6][7] | 80.7 |

| PDE3 | - | 490[4][7] | 3267 |

| PDE4 | - | 62[4][7] | 413 |

| PDE1B, 1C, 2, 5 | No significant inhibition[1] | >100 | >667 |

Table 2: Functional Effects of this compound

| Cell Type | Assay | Effect | Concentration |

| Human Monocytes | TNF-α generation | Negligible inhibition (~2-10%) | Up to 300 µM[4] |

| "Aged" Human Monocytes | TNF-α generation | Concentration-dependent inhibition | - |

| CD8+ T-lymphocytes | Proliferation | No effect | 30 µM[4] |

| MOLT-4 T cells | cAMP content | Increased (19.1% of IBMX response) | 300 µM[4] |

Experimental Protocols

PDE Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against various PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (PDE1-11)

-

This compound

-

[3H]-cAMP

-

Snake venom nucleotidase

-

Scintillation fluid and counter

Procedure:

-

Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

-

Serially dilute this compound to a range of concentrations.

-

In a 96-well plate, add the PDE enzyme, this compound dilution, and assay buffer.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer the supernatant to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

cAMP Measurement in Cultured Cells

This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., MOLT-4 T cells)

-

This compound

-

IBMX (a non-selective PDE inhibitor, used as a positive control)

-

cAMP ELISA kit

Procedure:

-

Plate cells in a 96-well plate and culture overnight.

-

Pre-treat cells with various concentrations of this compound or IBMX for 30 minutes.[4]

-

(Optional) Stimulate cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Lyse the cells according to the cAMP ELISA kit manufacturer's instructions.

-

Perform the cAMP ELISA following the kit's protocol.

-

Measure the absorbance using a plate reader.

-

Calculate the cAMP concentration for each treatment condition based on a standard curve.

Western Blot for Phospho-CREB

This protocol details the detection of CREB phosphorylation as a downstream marker of cAMP signaling activation.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Prepare protein lysates from cells or tissues treated with this compound.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phospho-CREB to total CREB.

Experimental Workflow Diagram

Figure 2: A logical workflow for characterizing the effects of this compound from in vitro to in vivo models.

Therapeutic Implications

The ability of this compound to enhance cAMP/CREB signaling has significant therapeutic implications, particularly in the fields of neuroscience and immunology.

Neuroprotection and Cognitive Enhancement

Studies have shown that this compound can attenuate neurodegeneration and long-term memory deficits in animal models.[8] For instance, in a mouse model of sevoflurane-induced neurotoxicity, co-administration of this compound significantly reduced neuronal apoptosis and improved performance in the Morris water maze, a test of spatial learning and memory.[8] These effects are attributed to the restoration of cAMP levels and the activation of the cAMP/CREB signaling pathway in the hippocampus.[8]

Anti-inflammatory Effects

While this compound alone has a modest effect on TNF-α production from pro-inflammatory cells, it acts additively with other cAMP-elevating agents, such as PDE4 inhibitors (e.g., rolipram).[3] This suggests that PDE7 inhibition could be a valuable component of combination therapies for inflammatory diseases where cAMP signaling is dysregulated. The anti-inflammatory effects are particularly pronounced when PDE7A1 expression is upregulated, such as in "aged" monocytes.[3]

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that selectively targets the cAMP signaling pathway through the inhibition of PDE7. Its ability to elevate intracellular cAMP and activate the downstream CREB signaling cascade underpins its neuroprotective, cognitive-enhancing, and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the role of this compound and the broader implications of PDE7 inhibition in health and disease. Further research is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, Selective PDE7 inhibitor (CAS 433695-36-4) | Abcam [abcam.com]

- 7. This compound — TargetMol Chemicals [targetmol.com]

- 8. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-50481: A Technical Guide to its Selectivity for PDE7A over PDE7B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective phosphodiesterase (PDE) 7 inhibitor, BRL-50481, with a specific focus on its differential activity against the PDE7A and PDE7B isoforms. This document outlines the quantitative selectivity, detailed experimental methodologies for its determination, and the relevant signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Selectivity Data

This compound demonstrates a significant and well-documented selectivity for the PDE7A isoform over the PDE7B isoform. This selectivity is crucial for its use as a specific pharmacological tool to investigate the distinct physiological and pathological roles of PDE7A. The inhibitory activity is most commonly expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

| Parameter | PDE7A | PDE7B | Selectivity (Fold) | Reference |

| IC50 | 0.15 µM | 12.1 µM | ~80-fold | [1][2] |

| Ki | 180 nM (for hrPDE7A1) | Not Reported | - | [3] |

The data clearly indicates that this compound is approximately 80 times more potent in inhibiting PDE7A compared to PDE7B. This substantial difference allows for the targeted inhibition of PDE7A in cellular and in vivo models at concentrations where PDE7B is largely unaffected.

Experimental Protocols

The determination of the selectivity of this compound for PDE7A versus PDE7B relies on robust in vitro enzymatic assays. The following protocol is a synthesized methodology based on established and published research.[3]

Expression and Preparation of Recombinant PDE7A1

-

Enzyme Source: Human recombinant PDE7A1 (hrPDE7A1) is expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.

-

Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 1.5 x 10^6 cells/mL and are infected with the hrPDE7A1-expressing baculovirus at a multiplicity of infection (MOI) of 1.

-

Harvesting and Lysis: After 72 hours of incubation at 27°C, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 250 mM sucrose, and a cocktail of protease inhibitors) and lysed by sonication on ice.

-

Enzyme Preparation: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) to separate the soluble fraction containing the enzyme from cellular debris. The supernatant is collected and stored at -80°C in aliquots. The protein concentration is determined using a standard method, such as the Bradford assay.

Phosphodiesterase Enzymatic Assay

This assay measures the ability of this compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) by the recombinant PDE7A enzyme.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

Assay Buffer: 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, and 0.1 mg/mL Bovine Serum Albumin (BSA).

-

Substrate: [³H]cAMP (radiolabeled cyclic AMP) at a suitable concentration (e.g., 50 nM).

-

Enzyme: A diluted preparation of the hrPDE7A1 lysate.

-

Inhibitor: Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with a final concentration not exceeding 1%).

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.

-

Termination: The reaction is terminated by adding a stop solution, such as a slurry of activated charcoal or by heat inactivation.

-

Separation and Detection: The product of the reaction, [³H]5'-AMP, is separated from the unhydrolyzed [³H]cAMP. This can be achieved by adding a slurry of anion-exchange resin which binds the unreacted substrate. The mixture is then centrifuged, and an aliquot of the supernatant containing the [³H]5'-AMP is transferred to a scintillation vial.

-

Quantification: Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

Data Analysis and IC50 Determination

-

The raw data (counts per minute, CPM) are converted to the percentage of inhibition at each concentration of this compound relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE7 in its regulation. Activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase (AC), which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). PDE7A and PDE7B act as key negative regulators by hydrolyzing cAMP to AMP, thus terminating the signal. This compound selectively inhibits PDE7A, leading to a sustained elevation of cAMP levels and enhanced downstream signaling.

Caption: cAMP signaling pathway showing PDE7A/B-mediated hydrolysis and this compound inhibition.

Experimental Workflow

The following diagram outlines the workflow for determining the IC50 value of this compound.

Caption: Workflow for IC50 determination of this compound against PDE7A.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic nucleotide phosphodiesterase assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-50481: A Selective PDE7 Inhibitor with Neuroprotective and Anticonvulsant Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-50481 is a selective phosphodiesterase 7 (PDE7) inhibitor that has garnered significant interest within the neuroscience community for its potential therapeutic applications in a range of neurological disorders. By selectively targeting PDE7, this compound modulates intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in numerous neuronal functions, including synaptic plasticity, memory formation, and neuronal survival. This technical guide provides a comprehensive overview of the research applications of this compound in neuroscience, with a focus on its mechanism of action, key experimental findings, and detailed protocols for its evaluation.

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of PDE7, an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for neuronal function and survival.

Figure 1: this compound Mechanism of Action.

Quantitative Data: Inhibitor Selectivity and Efficacy

The selectivity and potency of this compound have been characterized in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.15 µM | PDE7A | [Not provided] |

| IC50 | 12.1 µM | PDE7B | [Not provided] |

| IC50 | 62 µM | PDE4 | [Not provided] |

| IC50 | 490 µM | PDE3 | [Not provided] |

| Ki | 180 nM | hrPDE7A1 | [1] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Application | Model | Effect | Quantitative Measure | Reference |

| Neuroprotection | Sevoflurane-induced neurotoxicity in neonatal mice | Attenuated learning and memory defects, protected against neuron apoptosis | Significantly reduced escape latency in Morris water maze; Restored cAMP and activated cAMP/CREB signaling in the hippocampus | [2] |

| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures in mice | Increased protection against seizures | 66.7% protection at 2 mg/kg, i.p. | [3] |

| Anticonvulsant | Maximal Electroshock (MES)-induced seizures in rats | Increased protection against seizures | 83.3% protection in combination with methylene blue | [3] |

| Table 2: In Vivo Efficacy of this compound in Neuroscience Models |

Experimental Protocols

Evaluation of Neuroprotective Effects: Sevoflurane-Induced Neurotoxicity Model

This protocol outlines the methodology to assess the neuroprotective effects of this compound against sevoflurane-induced cognitive deficits using the Morris water maze.

Figure 2: Experimental Workflow for Sevoflurane Neurotoxicity Model.

Detailed Methodology:

-

Animals: Neonatal mice (e.g., C57BL/6, postnatal day 7).

-

This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of, for example, 2 mg/kg, 30 minutes prior to sevoflurane exposure. A vehicle control group should be included.

-

Sevoflurane Exposure: Place the mice in a chamber with 3% sevoflurane in 100% oxygen for 2 hours.

-

Morris Water Maze Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.

-

Training: For 5 consecutive days, each mouse undergoes four trials per day with a 60-second inter-trial interval. The starting position is varied for each trial. The time to find the platform (escape latency) is recorded. If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain for 15 seconds.

-

Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

Evaluation of Anticonvulsant Activity: PTZ and MES Induced Seizure Models

These protocols detail the procedures for assessing the anticonvulsant effects of this compound in two standard seizure models.

Figure 3: Experimental Workflows for Seizure Models.

Detailed Methodology for PTZ-Induced Seizures:

-

Animals: Adult male Swiss albino mice.

-

This compound Administration: Administer this compound i.p. at the desired dose (e.g., 2 mg/kg).

-

PTZ Administration: 30 minutes after this compound administration, inject PTZ i.p. at a convulsant dose (e.g., 60 mg/kg).

-

Observation: Immediately after PTZ injection, place the mouse in an observation chamber and observe for the onset of clonic convulsions for a period of 30 minutes.

-

Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

Detailed Methodology for MES-Induced Seizures:

-

Animals: Adult male Wistar rats.

-

This compound Administration: Administer this compound i.p. at the desired dose (e.g., 2 mg/kg).

-

MES Induction: 30 minutes after this compound administration, deliver a maximal electroshock (e.g., 150 mA for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.

Conclusion

This compound represents a promising pharmacological tool for neuroscience research and a potential lead compound for the development of novel therapeutics for neurological disorders. Its selective inhibition of PDE7 and subsequent modulation of the cAMP/CREB signaling pathway provide a clear mechanism for its observed neuroprotective and anticonvulsant effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other PDE7 inhibitors in various models of neurological disease. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE-7 Inhibitor this compound Reduces Neurodegeneration and Long-Term Memory Deficits in Mice Following Sevoflurane Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iomcworld.org [iomcworld.org]

BRL-50481: A Technical Guide for Investigating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BRL-50481, a selective phosphodiesterase 7 (PDE7) inhibitor, and its application in the study of inflammatory responses. This document details its mechanism of action, summarizes key quantitative data, provides structured experimental protocols, and visualizes the core signaling pathways involved.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5][6][7][8][9][10] By inhibiting PDE7, this compound elevates intracellular cAMP levels, a critical second messenger that modulates a wide array of cellular processes, including inflammatory responses.[3][7][10] This guide explores the utility of this compound as a research tool to dissect the role of PDE7 and cAMP signaling in inflammation and related pathologies.

Mechanism of Action